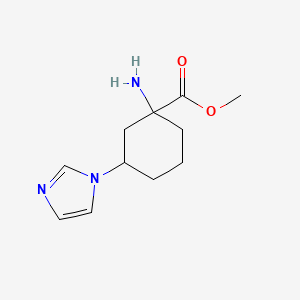![molecular formula C10H11NO2S B15326164 2-[(2-Oxo-2-phenylethyl)thio]acetamide CAS No. 445470-09-7](/img/structure/B15326164.png)
2-[(2-Oxo-2-phenylethyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide is an organic compound characterized by the presence of a sulfanyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide typically involves the reaction of 2-oxo-2-phenylethyl chloride with thiourea, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent results.
Types of Reactions:
Oxidation: 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can modulate enzymatic activity by binding to active sites or altering protein conformation. Pathways involved may include oxidative stress response and signal transduction cascades.
Comparación Con Compuestos Similares
- 2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid
- 2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide
Comparison: 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide is unique due to its specific sulfanyl-acetamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the acetamide group can influence its solubility and interaction with biological targets, making it a valuable compound for targeted research applications.
Propiedades
Número CAS |
445470-09-7 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
2-phenacylsulfanylacetamide |
InChI |
InChI=1S/C10H11NO2S/c11-10(13)7-14-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
Clave InChI |
YIENSZYMFQRLGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)


![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)







